Cobamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

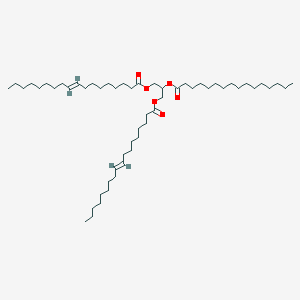

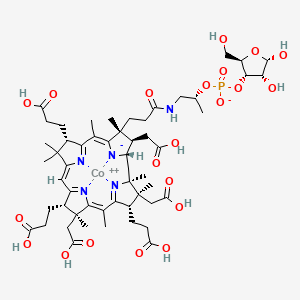

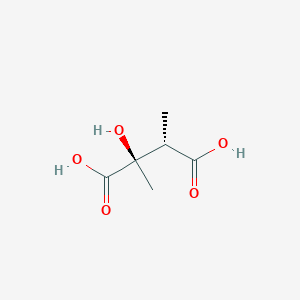

Cobamic acid is a cobalt corrinoid.

科学的研究の応用

Formation in Interstellar Ices

Carbamic acid and ammonium carbamate formation in interstellar ice analogs have been thoroughly studied. These compounds can form from both thermal reactions and energetic photons in an NH₃:CO₂ ice mixture. This suggests that carbamic acid and ammonium carbamate are likely to be detectable species in molecular clouds, highlighting their significance in interstellar chemistry (Bossa et al., 2008).

Carbon Dioxide as a Reversible Amine-Protecting Agent

Carbon dioxide has been utilized as a temporary protecting group for amines. This application involves forming carbamic acid reversibly when CO₂ is bubbled through a solution of a basic primary amine. This property allows for the selective protection of the amine functionality in various chemical reactions, demonstrating the versatility of carbamic acid in synthetic chemistry (Peeters, Ameloot, & Vos, 2013).

Solvent Dependence in Carbamic Acid Formation

Research has been conducted on the solvent dependence of carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. The studies provide insight into the selective generation of undissociated carbamic acids in certain solvents, offering a deeper understanding of the acid-base equilibria involved in carbamic acid formation (Masuda, Ito, Horiguchi, & Fujita, 2005).

Understanding of Chemical Absorption Processes

In the context of carbon dioxide capture and post-combustion capture (PCC) applications, the chemistry between CO₂ and primary alkylamines has been explored. The study provides insights into the mechanism of absorption, the formation of carbamic acid/carbamates, and the relationship between amine structure and reactivity with CO₂. This understanding is crucial for designing new amines with improved properties for PCC applications (Conway et al., 2013).

特性

製品名 |

Cobamic acid |

|---|---|

分子式 |

C53H74CoN5O21P |

分子量 |

1207.1 g/mol |

IUPAC名 |

cobalt(2+);[(2R,3S,4R,5S)-4,5-dihydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-7,12,17-tris(2-carboxyethyl)-2,13,18-tris(carboxymethyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate |

InChI |

InChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1 |

InChIキー |

ZDTDRRBOAWVNMK-NHIUFCJESA-L |

異性体SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NC[C@@H](C)OP(=O)([O-])O[C@@H]6[C@H](O[C@@H]([C@@H]6O)O)CO)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O.[Co+2] |

正規SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

![{4-[(2R)-2-amino-2-carboxyethyl]phenyl}oxidaniumyl](/img/structure/B1239142.png)

![1-[2-[5-(2-fluoroethyl)pyridin-2-yl]sulfanylphenyl]-N-methyl-N-(111C)methylmethanamine](/img/structure/B1239144.png)

![(E)-3-[7-(2,4-dihydroxy-6-methyl-benzoyl)oxy-7-methyl-6,8-dioxo-isochromen-3-yl]prop-2-enoic acid](/img/structure/B1239148.png)